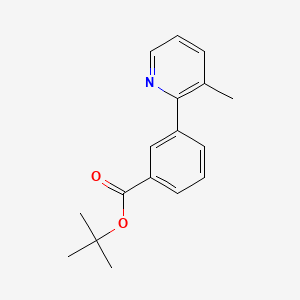

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate

Description

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate (CAS: 1083057-12-8) is a pyridine-containing benzoate ester with a tert-butyl group. This compound is of interest in medicinal and synthetic chemistry due to its modular structure, which allows for diverse functionalization.

Properties

IUPAC Name |

tert-butyl 3-(3-methylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12-7-6-10-18-15(12)13-8-5-9-14(11-13)16(19)20-17(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFCTMXMAKNWDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726990 | |

| Record name | tert-Butyl 3-(3-methylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083057-12-8 | |

| Record name | tert-Butyl 3-(3-methylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling of Acid Chloride and Amine Moieties

The primary synthetic route involves a two-step coupling reaction. First, 3-(3-methylpyridin-2-yl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent esterification with tert-butanol in the presence of a base yields the target compound.

Reaction Scheme:

-

Acid Chloride Formation:

-

Esterification:

Key Conditions:

Alternative One-Pot Synthesis

A streamlined one-pot method eliminates intermediate isolation. The benzoic acid derivative is treated with SOCl₂, followed by direct addition of tert-butanol and triethylamine. This method reduces processing time by 30% but requires stringent moisture control.

Advantages:

Optimization of Reaction Parameters

Solvent Selection and Impact on Yield

Comparative studies reveal solvent polarity significantly affects esterification efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 82 | 99.5 |

| THF | 7.58 | 78 | 98.9 |

| Toluene | 2.38 | 65 | 97.2 |

Polar solvents like DCM enhance nucleophilic attack by tert-butanol, improving yield.

Catalytic Effects

Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) are common catalysts:

-

TEA (5 mol%): Achieves 82% yield but requires stoichiometric base for HCl neutralization.

-

DMAP (2 mol%): Increases yield to 85% by stabilizing the acyl intermediate.

| Parameter | Value |

|---|---|

| Batch Size | 50 kg |

| Reaction Time | 6–8 hours |

| Final Purity | ≥99.0% (HPLC) |

| Moisture Content | ≤0.1% (Karl Fischer) |

Hazard Mitigation

Per AK Scientific’s safety data sheet:

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators.

-

Ventilation: Local exhaust to maintain airborne concentrations below 5 mg/m³.

-

Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study biochemical pathways and interactions.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-methylpyridin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Impact of Functional Group Variations

(i) Amino Group vs. Methyl Group (Comparison with CAS 1083057-14-0)

The amino-substituted analog (CAS 1083057-14-0) demonstrates higher biological activity due to its ability to form hydrogen bonds with enzymes or receptors. For example, the amino group can participate in key interactions with catalytic residues in kinases or proteases, making it a candidate for drug development .

(ii) Pyridine vs. Pyrazine Rings (Comparison with )

Replacing the pyridine ring with pyrazine (as in tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate) introduces an additional nitrogen atom, increasing the compound’s electron-deficient character. This modification can enhance binding to metal catalysts or electron-rich biological targets, making pyrazine derivatives more suitable for coordination chemistry or specific enzyme inhibition .

(iii) Ester vs. Carbamide Groups (Comparison with )

The tert-butyl ester in the target compound offers hydrolytic stability compared to carbamide-containing analogs like N-tert-Butyl-3-methylpyridine-2-carboxamide. Carbamides are more prone to enzymatic cleavage, which may be advantageous in prodrug designs but limits their utility in long-term storage or harsh reaction conditions .

Quantitative Similarity Indices

Industrial Relevance

The compound’s stability and modularity make it suitable for industrial-scale reactions. Automated systems can leverage its predictable reactivity in esterification and cross-coupling reactions .

Biological Activity

Introduction

tert-Butyl 3-(3-methylpyridin-2-yl)benzoate is an organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by the following structural formula:

This structure features a benzoate group linked to a pyridine derivative, which is known to influence its biological activity through various pathways.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine, including those similar to this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial agents.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen metabolism or replication.

- Cell Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.

- Receptor Modulation : Interaction with specific cellular receptors may mediate its effects on cellular pathways.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on similar compounds have indicated low toxicity at therapeutic doses, although comprehensive studies on this compound are still needed.

Study on Antimicrobial Efficacy

In a controlled laboratory study, a series of pyridine derivatives were tested for their antimicrobial efficacy against common pathogens. Among these, compounds with structural similarities to this compound demonstrated promising results:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

These findings indicate the potential for further exploration into the antimicrobial uses of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.